4,5,6,7-Tetrahydrothiazolo[5,4-C]pyridine
Description
Historical Context and Evolution in Chemical Research
The exploration of the tetrahydrothiazolo[5,4-c]pyridine scaffold has been driven by the search for novel therapeutic agents. Early synthetic interests in related heterocyclic systems paved the way for the construction of this specific fused ring. Synthetic methodologies have been a key focus of its evolution in chemical research. For instance, the Bischler-Napieralski reaction has been identified as a novel approach to construct the 2-amino-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridine ring system. nih.gov Another significant method employed in the synthesis of derivatives is the Gewald reaction. derpharmachemica.com
Over time, research has shifted from foundational synthesis to the strategic design and functionalization of the scaffold to target specific biological pathways. The evolution of research can be seen in the progression from synthesizing the core structure to creating extensive libraries of derivatives and evaluating their biological activities. derpharmachemica.comresearchgate.net This progression highlights the scaffold's adaptability and its establishment as a significant entity in medicinal chemistry.
Significance of the Tetrahydrothiazolo[5,4-C]pyridine Scaffold in Advanced Chemical Sciences
The tetrahydrothiazolo[5,4-c]pyridine scaffold is recognized in medicinal chemistry for its diverse biological activities and is considered a "privileged medicinal scaffold". derpharmachemica.com Its significance lies in its ability to serve as a core structure for a wide array of derivatives with varied pharmacological properties. cymitquimica.com The unique three-dimensional arrangement of the fused rings allows for specific interactions with biological targets, making it a valuable starting point for drug discovery programs.
Derivatives of this scaffold have been investigated for a multitude of therapeutic applications. They have emerged as potent and selective inhibitors of enzymes and modulators of receptors. A prominent area of investigation is in the development of anticoagulants, specifically as Factor Xa (FXa) inhibitors. nih.govacs.orgresearchgate.net Additionally, derivatives have shown promise as selective beta3-adrenoceptor agonists, antimicrobial agents, and antifungal compounds. derpharmachemica.comnih.govrhhz.net The structural versatility of the scaffold allows for fine-tuning of its properties to enhance potency and selectivity for different biological targets. cymitquimica.com The intact 2-amino-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridine ring, for example, has been shown to be crucial for beta3-AR activity. nih.gov
Scope of Academic Research on Tetrahydrothiazolo[5,4-C]pyridine Derivatives
Academic and industrial research on tetrahydrothiazolo[5,4-c]pyridine derivatives is broad and continues to expand. The primary focus remains within the realm of medicinal chemistry and drug discovery. Key areas of research include the design and synthesis of novel derivatives, the establishment of structure-activity relationships (SAR), and the evaluation of their therapeutic potential.
Research efforts have led to the synthesis of numerous series of compounds. For example, a series of 5-((aryl/heteroaryl)sulfonyl)-2-(1H-pyrrol-1-yl)-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridine derivatives were synthesized and evaluated for their antimicrobial activity. derpharmachemica.com Another study focused on 1-(6-chloronaphthalen-2-yl)sulfonyl-4-(4,5,6,7-tetrahydrothiazolo[5,4-c]pyridine-2-carbonyl)piperazines as potential Factor Xa inhibitors. nih.gov These studies often involve extensive characterization using techniques such as NMR, Mass Spectrometry, and IR spectroscopy to confirm the structures of the synthesized compounds. derpharmachemica.com
The scope of research also includes computational studies, such as in silico docking experiments, to understand the binding interactions of these derivatives with their biological targets and to guide the design of more potent compounds. rhhz.netnih.gov The collective research demonstrates a sustained interest in this scaffold as a source of new therapeutic agents for a variety of diseases.
Research Findings on Tetrahydrothiazolo[5,4-c]pyridine Derivatives
The following table summarizes the key research areas and findings related to derivatives of the this compound scaffold.
| Research Area | Biological Target/Activity | Example Derivative Class | Key Findings | Reference(s) |
| Anticoagulant | Factor Xa (FXa) Inhibition | N-(6-chloronaphthalen-2-yl)sulfonylpiperazine derivatives | Derivatives showed potent oral anti-FXa activity and prolongation of prothrombin time. | nih.gov, acs.org |
| Adrenergic Agonism | Beta3-adrenoceptor (β3-AR) | 2-Amino-4-benzyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridines | Exhibited a high degree of selective β3-AR agonist activity in functional assays. | nih.gov |
| Antimicrobial | Antibacterial Activity | 5-((aryl/heteroaryl)sulfonyl)-2-(1H-pyrrol-1-yl) derivatives | Synthesized compounds were screened for in-vitro antimicrobial activity. | derpharmachemica.com |
| Antifungal | Antifungal Activity | Triazole derivatives containing the scaffold | Derivatives showed good activities against Candida spp in vitro. | rhhz.net |
| PARK7 Inhibition | PARK7 (DJ-1) protein | (R)-1-Cyano-N-(5-(3-(4-methylthiazol-2-yl)benzoyl)-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridine-2-yl)pyrrolidine-3-carboxamide | Compound identified as an inhibitor of PARK7. | nih.gov |
Structure
2D Structure
Properties
IUPAC Name |
4,5,6,7-tetrahydro-[1,3]thiazolo[5,4-c]pyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H8N2S/c1-2-7-3-6-5(1)8-4-9-6/h4,7H,1-3H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QSLDIPUHQBHQGY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCC2=C1N=CS2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H8N2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
140.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
165948-23-2 | |
| Record name | 4H,5H,6H,7H-[1,3]thiazolo[5,4-c]pyridine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Synthetic Methodologies for Tetrahydrothiazolo 5,4 C Pyridine and Its Derivatives
Established Synthetic Routes to the Tetrahydrothiazolo[5,4-C]pyridine Core
The construction of the fused thiazole (B1198619) and piperidine ring system is the cornerstone of synthesizing 4,5,6,7-tetrahydrothiazolo[5,4-c]pyridine. Several established routes have been developed, primarily relying on the formation of the thiazole ring onto a pre-existing piperidine scaffold.
Cyclization Reactions in Tetrahydrothiazolo[5,4-C]pyridine Synthesis
Cyclization reactions are a fundamental approach to constructing the this compound core. A common strategy involves the cyclocondensation of a piperidone derivative with appropriate reagents to form the fused thiazole ring. One such method is the reaction of N-methyl-4-piperidone with sulfur and cyanamide, which directly yields the thiazolo-pyridine core . Another prominent cyclization involves the reaction of a 3-halo-4-piperidone with a thioamide derivative.
A key example is the condensation of 3-bromo-1-methyl-piperidin-4-one with ethyl thiooxamide. This reaction is typically catalyzed by a base such as sodium carbonate, potassium carbonate, or triethylamine, and is carried out in a solvent like ethanol at elevated temperatures . The base facilitates the nucleophilic attack of the thioamide on the brominated piperidinone, leading to the formation and cyclization of the thiazole ring .
| Step | Reactants | Reagents/Conditions | Product |
| Condensation | 3-bromo-1-methyl-piperidin-4-one, ethyl thiooxamide | Base (e.g., Na2CO3, K2CO3), ethanol, 50–85 °C, 6–16 h | Ethyl 5-methyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridine-2-carboxylate |
Bischler-Napieralski Reaction for Tetrahydrothiazolo[5,4-C]pyridine Ring System Construction
The Bischler-Napieralski reaction is a well-established method for the synthesis of 3,4-dihydroisoquinolines through the intramolecular cyclization of β-arylethylamides using a dehydrating agent like phosphoryl chloride (POCl3) or phosphorus pentoxide (P2O5) wikipedia.orgjk-sci.comorganic-chemistry.orgnrochemistry.com. This reaction is fundamentally an intramolecular electrophilic aromatic substitution, requiring an electron-rich aromatic ring to facilitate the cyclization wikipedia.orgjk-sci.comorganic-chemistry.orgnrochemistry.com.
A review of the literature indicates that the Bischler-Napieralski reaction is not a commonly employed method for the direct synthesis of the this compound ring system. The typical precursors for this heterocyclic core, such as piperidone derivatives, lack the necessary β-arylethylamide moiety and the electron-rich aromatic ring that are prerequisites for this type of cyclization. Therefore, this synthetic route is generally not applicable for the construction of the target thiazolopyridine scaffold.
One-Pot Synthetic Approaches to Thiazolopyridine Derivatives
One-pot synthetic methodologies offer significant advantages in terms of efficiency, reduced waste, and operational simplicity. While the literature on one-pot syntheses specifically for the this compound core is limited, related multicomponent reactions for similar heterocyclic systems have been reported. For instance, a one-pot procedure for the synthesis of new 4,5,6,7-tetrahydro-3H- nih.govdithiolo[3,4-b]pyridines has been developed mdpi.com. This method involves the reaction of an aromatic aldehyde and a corresponding N-substituted cyanoacetamide, followed by the addition of a thioamide in the presence of morpholine mdpi.com.
Although this example does not produce the exact target scaffold, it demonstrates the feasibility of multicomponent, one-pot approaches for constructing related fused pyridine (B92270) systems. Such strategies could potentially be adapted for the synthesis of this compound derivatives.
Preparation from Piperidone Derivatives
Piperidone derivatives are crucial starting materials for the synthesis of the this compound core. A widely used method begins with a protected piperidone, which is then transformed into a 2-amino-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridine intermediate. This is achieved through a reaction with sulfur powder and cyanamide in the presence of a secondary amine catalyst google.com.
The resulting 2-amino derivative can then be further functionalized. For example, it can be brominated at the 2-position using copper(II) bromide and an alkyl nitrite google.com. Subsequent N-methylation at the 5-position can be carried out using formaldehyde and a reducing agent like triacetoxysodium borohydride google.com. This multi-step sequence starting from a piperidone derivative is a versatile route to various substituted 4,5,6,7-tetrahydrothiazolo[5,4-c]pyridines.
| Starting Material | Key Steps | Intermediate/Product |
| Protected Piperidone | 1. Cyclization with sulfur and cyanamide | 2-amino-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridine google.com |
| 2-amino-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridine | 1. Bromination with CuBr2 and alkyl nitrite2. N-methylation with formaldehyde and triacetoxysodium borohydride | 2-bromo-5-methyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridine google.com |
Functionalization and Derivatization Strategies for Tetrahydrothiazolo[5,4-C]pyridines
Once the core this compound ring system is synthesized, further functionalization is often necessary to develop compounds with desired properties. These modifications can be made on either the thiazole or the piperidine portion of the molecule.
Introduction of Sulfonyl Groups
The introduction of sulfonyl groups can significantly alter the physicochemical properties of a molecule. While direct sulfonylation of the this compound core is not extensively documented, functionalization strategies on related thiazolo ring-fused systems suggest potential pathways. One possible approach is the lithiation of the thiazole ring followed by the addition of an appropriate sulfonylating agent nih.gov. This method allows for the introduction of various electrophiles, which could include sulfonyl chlorides or related reagents, to introduce the desired sulfonyl functionality nih.gov.
Another consideration is the reactivity of the thiazole ring itself. The introduction of substituents can be achieved through various chemical transformations. For instance, a bromo-substituted derivative could potentially undergo a palladium-catalyzed cross-coupling reaction with a sulfinate salt to introduce a sulfonyl group. However, specific examples of such transformations on the this compound scaffold require further investigation.
Amide Bond Formation
Amide bond formation is a cornerstone of synthetic organic chemistry, particularly in the synthesis of pharmaceutical compounds where this linkage is prevalent. luxembourg-bio.com In the context of this compound derivatives, the formation of an amide bond is a critical step in the synthesis of various biologically active molecules, including potent factor Xa inhibitors. theclinivex.comchemicalbook.compharmaffiliates.comlookchem.com
The general strategy involves the coupling of a carboxylic acid derivative of the tetrahydrothiazolo[5,4-c]pyridine core with a suitable amine. This reaction typically requires the activation of the carboxylic acid to facilitate the nucleophilic attack by the amine. A variety of coupling reagents have been developed to mediate this transformation, each with its own advantages and limitations. luxembourg-bio.com
A common precursor for these reactions is 5-Methyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridine-2-carboxylic acid hydrochloride. theclinivex.comchemicalbook.compharmaffiliates.comlookchem.com This intermediate can be coupled with various amines to generate a library of amide derivatives. For instance, it is utilized in the synthesis of N-(2-acylaminobenzyl or 2-acylaminoheterocyclylmethyl)thiophene-2-carboxamide derivatives, which have shown antithrombotic properties. theclinivex.comchemicalbook.compharmaffiliates.com
The choice of coupling reagent is critical for the success of the amide bond formation. Reagents are often selected based on the specific substrates, desired reaction conditions, and the need to minimize side reactions such as epimerization. luxembourg-bio.com
Table 1: Examples of Reagents in Amide Bond Formation
| Reagent Class | Specific Example | Application |
| Carbodiimides | Dicyclohexylcarbodiimide (DCC) | General amide synthesis |
| Phosphonium Salts | PyBOP, PyAOP | Peptide coupling and complex amide synthesis |
| Immonium-type | HATU | Coupling of sterically hindered amino acids |
This table provides examples of classes of coupling reagents and specific examples that can be utilized in the synthesis of amide derivatives. luxembourg-bio.com
The synthesis of dihydrotriazolopyrimidine derivatives containing an amide functionality has been achieved using a combination of N-methylimidazole (NMI) and sulfuryl chloride (SO2Cl2) to mediate the amide bond formation. mdpi.com This approach highlights the ongoing development of novel and efficient methods for creating amide linkages in complex heterocyclic systems.
Cross-Coupling Reactions in Derivative Synthesis
Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura and Sonogashira reactions, are powerful tools for the formation of carbon-carbon bonds and have been instrumental in the synthesis of complex organic molecules, including derivatives of thiazolopyridines. tandfonline.comresearchgate.netresearchgate.netelsevierpure.com These reactions offer a versatile and efficient means to introduce a wide range of substituents onto the heterocyclic core, enabling the exploration of structure-activity relationships.
The Suzuki-Miyaura coupling typically involves the reaction of an organoboron compound with a halide or triflate in the presence of a palladium catalyst and a base. mdpi.com This methodology has been successfully applied to the synthesis of various pyrimidine (B1678525) derivatives, demonstrating its utility in functionalizing nitrogen-containing heterocycles. researchgate.netelsevierpure.com For instance, the Suzuki cross-coupling of 5-bromoindazoles with N-Boc-2-pyrrole and 2-thiopheneboronic acids has been shown to proceed in good yields. mdpi.com
The Sonogashira coupling, on the other hand, facilitates the formation of a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide. youtube.com This reaction is typically catalyzed by a palladium complex and a copper(I) co-catalyst. youtube.com It has been employed in the synthesis of various pyrimidine and triazolopyrimidine derivatives, showcasing its applicability in creating diverse molecular architectures. researchgate.netelsevierpure.com
Table 2: Key Components of Suzuki and Sonogashira Cross-Coupling Reactions
| Reaction | Key Components |
| Suzuki-Miyaura Coupling | Organoboron reagent, halide/triflate, palladium catalyst, base |
| Sonogashira Coupling | Terminal alkyne, aryl/vinyl halide, palladium catalyst, copper(I) co-catalyst, base |
This table outlines the essential components for performing Suzuki-Miyaura and Sonogashira cross-coupling reactions. researchgate.netelsevierpure.commdpi.comyoutube.com
In the context of this compound, these cross-coupling reactions can be envisioned to functionalize the core at positions bearing a suitable leaving group, such as a bromine or iodine atom. This would allow for the introduction of various aryl, heteroaryl, or alkynyl moieties, significantly expanding the chemical diversity of the resulting derivatives.
Alkylation and Acylation of the Tetrahydrothiazolo[5,4-c]pyridine Moiety
Alkylation and acylation reactions are fundamental transformations for modifying the this compound scaffold, allowing for the introduction of various substituents that can influence the molecule's physicochemical properties and biological activity.
A key position for alkylation is the nitrogen atom at the 5-position of the pyridine ring. A common method for introducing a methyl group at this position is through reductive amination. google.com This process can involve the use of formaldehyde and a reducing agent like triacetoxysodium borohydride. google.com This specific methylation is a crucial step in the synthesis of precursors for compounds such as Edoxaban. theclinivex.comchemicalbook.com
The synthesis of a Met antagonist, JLK1360, involved an alkylation-cyclocondensation process as a key step, highlighting the importance of alkylation in building complex, multi-cyclic structures based on the thiazolopyridine core. researchgate.net
Acylation can also be performed on the nitrogen at the 5-position. This can be achieved using various acylating agents, such as acid chlorides or anhydrides, to introduce an acyl group. This modification can serve multiple purposes, including acting as a protecting group or as a means to modulate the electronic properties and biological interactions of the molecule.
Table 3: Reagents for Alkylation and Acylation
| Transformation | Reagent/s | Position of Modification |
| Methylation | Formaldehyde, Triacetoxysodium borohydride | 5-position (Nitrogen) |
| General Alkylation | Alkyl halides | 5-position (Nitrogen) |
| General Acylation | Acid chlorides, Anhydrides | 5-position (Nitrogen) |
This table summarizes common reagents used for the alkylation and acylation of the tetrahydrothiazolo[5,4-c]pyridine core. google.com
Synthesis of Carboxylic Acid Derivatives
The synthesis of carboxylic acid derivatives of this compound is a critical step in the development of many of its biologically active analogues, as the carboxylic acid functionality serves as a handle for further derivatization, particularly for amide bond formation. theclinivex.comchemicalbook.compharmaffiliates.comlookchem.com
A well-established route to this compound-2-carboxylic acid involves a multi-step sequence starting from a piperidone derivative. The synthesis of 5-Methyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridine-2-carboxylic acid hydrochloride, a key intermediate for the anticoagulant Edoxaban, has been extensively documented. theclinivex.comchemicalbook.compharmaffiliates.comlookchem.com
The key steps in this synthesis often include:
Thiazole Ring Formation : Cyclization of a piperidone derivative with sulfur and cyanamide to form the 2-amino-tetrahydrothiazolo[5,4-c]pyridine core. google.com
Bromination : Introduction of a bromine atom at the 2-position of the thiazole ring, often using reagents like copper(II) bromide.
Cyanation : Displacement of the bromine atom with a cyanide group, for example, using copper cyanide. google.com
Hydrolysis : Conversion of the nitrile group to a carboxylic acid, typically under basic conditions using a reagent such as lithium hydroxide, followed by acidification to yield the hydrochloride salt. chemicalbook.com
An alternative approach involves the reaction of 3-bromo-1-methyl-piperidin-4-one with ethyl thiooxamide to form the ethyl ester of 5-methyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridine-2-carboxylic acid, which is then hydrolyzed to the corresponding carboxylic acid.
Table 4: Synthetic Sequence for 5-Methyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridine-2-carboxylic acid hydrochloride
| Step | Reaction | Key Reagents |
| 1 | Thiazole Ring Formation | Sulfur, Cyanamide |
| 2 | Bromination | Copper(II) bromide |
| 3 | Cyanation | Copper cyanide |
| 4 | Hydrolysis | Lithium hydroxide, Hydrochloric acid |
This table outlines a common synthetic pathway to a key carboxylic acid derivative of the tetrahydrothiazolo[5,4-c]pyridine core. chemicalbook.comgoogle.com
Formation of Glycoside Derivatives
The synthesis of glycoside derivatives of heterocyclic compounds is an area of significant interest in medicinal chemistry, as the introduction of a sugar moiety can profoundly impact a molecule's solubility, bioavailability, and target interactions. While the search results did not provide specific examples of the synthesis of glycoside derivatives of this compound, general methodologies for the formation of glycosidic bonds with heterocyclic aglycones can be considered.
Typically, the formation of a glycosidic linkage involves the reaction of an activated sugar donor with a nucleophilic group on the aglycone. In the case of the this compound core, potential sites for glycosylation could include the nitrogen atom at the 5-position or a hydroxyl group that has been introduced onto the scaffold through other synthetic modifications.
Commonly used sugar donors include glycosyl halides, glycosyl acetates, and thioglycosides, which are activated under various conditions to react with the aglycone. The stereochemical outcome of the glycosylation reaction is a critical consideration and is often influenced by the nature of the protecting groups on the sugar donor, the reaction conditions, and the catalyst employed.
Further research would be required to explore the feasibility and optimal conditions for the synthesis of glycoside derivatives of this compound.
Advanced Reaction Conditions and Green Chemistry Approaches in Tetrahydrothiazolo[5,4-c]pyridines Synthesis
In recent years, there has been a significant push towards the development of more sustainable and efficient synthetic methods in organic chemistry. This includes the use of advanced reaction conditions and the application of green chemistry principles to minimize waste and energy consumption.
Microwave-Assisted Synthesis of Thiazolopyridine Derivatives
Microwave-assisted organic synthesis has emerged as a powerful technique to accelerate reaction rates, improve yields, and often enhance product purity compared to conventional heating methods. researchgate.netmdpi.com The use of microwave irradiation has been successfully applied to the synthesis of various heterocyclic systems, including thiazolopyridine derivatives. researchgate.netnih.gov
For example, the green chemoselective synthesis of thiazolo[3,2-a]pyridine derivatives has been achieved through a microwave-assisted three-component reaction in water. researchgate.netnih.gov This approach not only benefits from the rate enhancement provided by microwave heating but also utilizes an environmentally benign solvent. researchgate.net
Microwave-assisted synthesis has also been employed for the ring closure of N-(4-hydroxybutyl)thioamides to produce tetrahydro-1,3-thiazepines, demonstrating its utility in the formation of medium-sized heterocyclic rings which can be challenging under conventional conditions. nih.govnih.gov
Table 5: Advantages of Microwave-Assisted Synthesis
| Advantage | Description |
| Rate Acceleration | Significantly reduced reaction times compared to conventional heating. |
| Improved Yields | Often leads to higher product yields due to reduced side reactions and decomposition. |
| Enhanced Purity | Can result in cleaner reaction profiles and simpler purification procedures. |
| Energy Efficiency | Direct heating of the reaction mixture is more energy-efficient than conventional methods. |
This table highlights the key benefits of utilizing microwave irradiation in organic synthesis. researchgate.netmdpi.com
Utilization of Green Solvents in Synthetic Procedures
The paradigm shift towards environmentally conscious chemical synthesis has profoundly influenced the preparation of heterocyclic compounds, including the this compound framework. Green solvents are at the forefront of this movement, replacing conventional volatile organic compounds (VOCs) to minimize environmental impact. Key green solvents and techniques employed in the synthesis of related thiazole and pyridine derivatives include water, polyethylene glycol (PEG), deep eutectic solvents (DES), and energy-efficient methods like microwave and ultrasound irradiation.
Aqueous Synthesis and Ultrasound Assistance
Water is an ideal green solvent due to its non-toxicity, availability, and safety. Its use in organic synthesis is often enhanced by ultrasound irradiation, which promotes reactions through acoustic cavitation. This technique leads to faster reaction times, high yields, and cleaner processes. nih.gov For instance, the synthesis of various nitrogen-, oxygen-, and sulfur-containing heterocyclic compounds has been successfully achieved through ultrasound-assisted multicomponent reactions in water. Research has demonstrated that ultrasound-mediated protocols can significantly reduce reaction times and improve yields compared to conventional heating methods. pharmacyjournal.info In one study on the synthesis of 1,4-benzodiazepine scaffolds, water proved to be the ideal solvent compared to methanol, ethanol, and others, highlighting its potential catalytic function in the reaction.
Microwave-Assisted Green Synthesis
Microwave-assisted synthesis is another cornerstone of green chemistry, providing rapid and efficient heating that often leads to reduced reaction times, higher yields, and fewer side products compared to conventional methods. benthamdirect.comresearchgate.net This technique has been applied to the synthesis of various thiazole and imidazo[2,1-b]thiazole derivatives. nih.govbohrium.com In some procedures, polyethylene glycol-400 (PEG-400) has been used as a green, biodegradable reaction medium and catalyst, showcasing the dual benefits of this approach. bohrium.com The use of microwave irradiation aligns with the principles of green chemistry by enhancing energy efficiency and reducing the need for hazardous chemicals. rsc.org
Deep Eutectic Solvents (DES) and Other Green Media
Deep eutectic solvents (DES) represent a newer class of green solvents that are non-toxic and biodegradable. ijarsct.co.in An eco-friendly protocol for the synthesis of thiazolo[5,4-d]thiazoles, a related heterocyclic system, was developed using a mixture of L-proline and ethylene glycol. mdpi.com This method provided yields equal to or better than previously reported procedures under safer conditions. mdpi.com The study highlights the potential of DES as effective and sustainable alternatives to traditional solvents in heterocyclic synthesis. mdpi.com
The following table summarizes various green synthetic approaches used for thiazole and pyridine derivatives, illustrating the advantages of these methods.
| Derivative Class | Method | Solvent/Medium | Catalyst | Reaction Time | Yield (%) | Reference |
| Pyrazolyl-2,4-thiazolidinediones | Ultrasound | Water | β-alanine | 30-90 min | 79-95% | pharmacyjournal.info |
| Imidazo[2,1-b]thiazoles | Microwave | PEG-400 | PEG-400 | Not Specified | Good | bohrium.com |
| Thiazolo[5,4-d]thiazoles | Microwave | L-proline:Ethylene Glycol | Sodium metabisulfite | 25 min | 92% | mdpi.com |
| Triazole-thiazolidin-4-ones | Ultrasound | Ethanol | None | 30 min | High | |
| Tetrahydropyridines | Ultrasound | Water | Ionic Liquid | Not Specified | High | researchgate.net |
These research findings collectively underscore the successful integration of green chemistry principles in the synthesis of complex heterocyclic molecules. The use of green solvents like water and PEG, combined with energy-efficient technologies, provides sustainable and effective pathways for producing this compound and its derivatives.
Advanced Spectroscopic and Analytical Characterization in Research
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of 4,5,6,7-tetrahydrothiazolo[5,4-c]pyridine and its analogues. Both ¹H and ¹³C NMR provide detailed information about the chemical environment of the hydrogen and carbon atoms, respectively, allowing for the unambiguous assignment of the molecule's structure.
In the ¹H NMR spectrum of a derivative, specific chemical shifts and coupling patterns are indicative of the tetrahydrothiazolo[5,4-c]pyridine core. For instance, in derivatives of this scaffold, the protons on the saturated pyridine (B92270) ring typically appear as multiplets in the aliphatic region of the spectrum. The chemical shifts of these protons are influenced by the substituents on the nitrogen atom and the adjacent thiazole (B1198619) ring.
For the related 5-methyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridine-2-carboxylic acid hydrochloride, the protons of the tetrahydropyridine (B1245486) ring would be expected to show distinct signals. The methylene protons adjacent to the nitrogen (C4-H₂ and C6-H₂) and the other methylene protons (C7-H₂) would exhibit characteristic shifts and couplings, confirming the saturated nature of this part of the molecule.
¹³C NMR spectroscopy complements the ¹H NMR data by providing information on the carbon skeleton. The spectrum of a this compound derivative would show distinct signals for the carbons of the thiazole ring and the tetrahydropyridine ring. The chemical shifts of the carbons in the thiazole ring are particularly informative for confirming the fusion of the two rings. For example, the carbon atom at the junction of the two rings and the sp²-hybridized carbons of the thiazole ring would have characteristic downfield shifts.
A representative, though not identical, example from a study on related heterocyclic systems shows the level of detail that can be obtained. For ethyl-6-methyl-2-oxo-phenyl-1,2,3,4-tetrahydropyrimidine-5-carboxylate, the following ¹³C NMR data was reported in DMSO-d₆: δ 165.8, 152.6, 148.7, 145.3, 128.8, 128.5, 127.7, 126.7, 99.7, 59.6, 54.4, 18.2, 14.5 rsc.org. While the structure is different, it illustrates how each carbon in a heterocyclic system provides a unique signal.
Table 1: Representative ¹H and ¹³C NMR Data for a Related Heterocyclic System
| Data Type | Chemical Shift (δ) / ppm | Assignment |
|---|---|---|
| ¹H NMR | 9.21 (brs, 1H) | NH |
| 7.76 (brs, 1H) | NH | |
| 7.34-7.24 (m, 5H) | Phenyl-H | |
| 5.17 (s, 1H) | CH | |
| 4.01-3.96 (q, 2H) | OCH₂ | |
| 2.26 (s, 3H) | CH₃ | |
| 1.11-1.07 (t, 3H) | CH₂CH₃ | |
| ¹³C NMR | 165.8, 152.6, 148.7, 145.3 | Aromatic/Amide C |
| 128.8, 128.5, 127.7, 126.7 | Phenyl C | |
| 99.7 | C5 | |
| 59.6 | OCH₂ | |
| 54.4 | C4 | |
| 18.2 | C6-CH₃ | |
| 14.5 | OCH₂CH₃ |
Data for Ethyl-6-methyl-2-oxo-phenyl-1,2,3,4-tetrahydropyrimidine-5-carboxylate rsc.org
Mass Spectrometry (MS) for Molecular Confirmation and Purity Assessment
Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to gain insights into its structure through fragmentation patterns. For this compound and its derivatives, mass spectrometry provides definitive confirmation of the molecular formula.
The electron ionization (EI) or electrospray ionization (ESI) mass spectrum of a derivative will show a molecular ion peak (M⁺) or a protonated molecular ion peak ([M+H]⁺) corresponding to its molecular weight. For instance, the molecular weight of 5-methyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridine (B1588877) is 154.24 g/mol nih.gov. High-resolution mass spectrometry (HRMS) can provide the exact mass, which can be used to determine the elemental formula with high accuracy.
The fragmentation pattern observed in the mass spectrum can also offer structural information. The fragmentation of the this compound core would likely involve cleavages in the tetrahydropyridine ring and the thiazole ring, leading to characteristic fragment ions.
In a study of a related tetrahydropyrimidine derivative, the mass spectrum showed a molecular ion peak at m/z 260, confirming its molecular weight rsc.org.
Table 2: Mass Spectrometry Data for a Related Heterocycle
| Compound | Ionization Mode | Molecular Ion (m/z) | Molecular Formula |
|---|---|---|---|
| Ethyl-6-methyl-2-oxo-phenyl-1,2,3,4-tetrahydropyrimidine-5-carboxylate | ESI | 260 (M⁺) | C₁₄H₁₆N₂O₃ |
Source: Supporting Information - The Royal Society of Chemistry rsc.org
Infrared (IR) Spectroscopy for Functional Group Identification
Infrared (IR) spectroscopy is a valuable tool for identifying the functional groups present in a molecule. The IR spectrum of this compound would exhibit characteristic absorption bands corresponding to the vibrations of its specific bonds.
Key expected absorptions include:
C-H stretching vibrations for the sp³-hybridized carbons of the tetrahydropyridine ring, typically appearing in the range of 2850-3000 cm⁻¹.
C=N stretching vibration of the thiazole ring, which is expected to appear in the region of 1600-1650 cm⁻¹.
C-S stretching vibration , which is generally weaker and can be found in the fingerprint region.
For derivatives with additional functional groups, such as a carboxylic acid, characteristic absorptions would also be present. For example, 5-methyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridine-2-carboxylic acid hydrochloride would show a broad O-H stretch from the carboxylic acid group (around 2500-3300 cm⁻¹) and a strong C=O stretch (around 1700-1725 cm⁻¹).
In a published example for a related tetrahydropyrimidine, the FT-IR spectrum showed characteristic peaks at 3639 cm⁻¹ (N-H), 2967 cm⁻¹ (C-H), and 1608 cm⁻¹ (C=C/C=N) rsc.org.
Table 3: Typical IR Absorption Frequencies for the this compound Scaffold
| Functional Group | Vibrational Mode | Expected Absorption Range (cm⁻¹) |
|---|---|---|
| C-H (sp³) | Stretching | 2850-3000 |
| C=N | Stretching | 1600-1650 |
| C-N | Stretching | 1000-1350 |
| C-S | Stretching | 600-800 |
Elemental Analysis for Compositional Verification
Elemental analysis is a fundamental technique used to determine the percentage composition of elements (typically carbon, hydrogen, and nitrogen) in a compound. This data is crucial for verifying the empirical and molecular formula of a newly synthesized compound.
For a derivative of this compound, the experimentally determined percentages of C, H, and N would be compared with the calculated values based on its proposed molecular formula. A close agreement between the found and calculated values provides strong evidence for the compound's purity and elemental composition.
For example, the calculated elemental composition for a related compound, C₁₄H₁₆N₂O₃, is C, 64.60%; H, 6.20%; N, 10.76%. The experimentally found values were C, 64.47%; H, 6.14%; N, 10.59%, which are in close agreement rsc.org.
Table 4: Example of Elemental Analysis Data
| Compound | Molecular Formula | Element | Calculated (%) | Found (%) |
|---|---|---|---|---|
| Ethyl-6-methyl-2-oxo-phenyl-1,2,3,4-tetrahydropyrimidine-5-carboxylate | C₁₄H₁₆N₂O₃ | C | 64.60 | 64.47 |
| H | 6.20 | 6.14 | ||
| N | 10.76 | 10.59 |
Source: Supporting Information - The Royal Society of Chemistry rsc.org
X-ray Crystallography for Conformation and Binding Mode Analysis
For the this compound scaffold, X-ray crystallography can reveal the conformation of the fused ring system. The tetrahydropyridine ring can adopt various conformations, such as a chair or a boat, and this technique can definitively establish the preferred conformation in the solid state.
The crystal structure of edoxaban tosylate monohydrate, which contains the 5-methyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridine-2-carboxamido moiety, has been determined cambridge.orgresearchgate.net. This analysis revealed that the compound crystallizes in the P2₁ space group with specific unit cell dimensions cambridge.orgresearchgate.net. The crystal structure shows alternating layers of edoxaban cations and tosylate anions, with the conformation of the edoxaban cation being influenced by intermolecular interactions, including hydrogen bonding cambridge.orgresearchgate.net.
Table 5: Crystallographic Data for Edoxaban Tosylate Monohydrate
| Parameter | Value |
|---|---|
| Crystal System | Monoclinic |
| Space Group | P2₁ |
| a (Å) | 7.55097(2) |
| b (Å) | 7.09010(2) |
| c (Å) | 32.80420(21) |
| β (°) | 96.6720(3) |
| Volume (ų) | 1744.348(6) |
| Z | 2 |
Source: Cambridge Core cambridge.org, ResearchGate researchgate.net
Medicinal Chemistry and Biological Activity of Tetrahydrothiazolo 5,4 C Pyridine Derivatives
General Overview of Pharmacological Relevance
The thiazolopyridine framework, a fusion of thiazole (B1198619) and pyridine (B92270) rings, is a key structural motif in numerous biologically active compounds. This scaffold has been explored for its potential in developing novel therapeutics for a variety of diseases. Research has shown that derivatives of the closely related isomer, thiazolo[5,4-b]pyridine (B1319707), can act as kinase inhibitors, including targeting PI3K and c-KIT, the latter being a crucial target in overcoming resistance to cancer therapies like imatinib (B729). mdpi.comnih.gov The inherent chemical properties of the tetrahydrothiazolo[5,4-c]pyridine core allow for diverse substitutions, enabling chemists to fine-tune the pharmacological profiles of its derivatives to achieve desired potency and selectivity against specific enzymes and receptors. This has led to its successful application in areas ranging from anticoagulation to the modulation of signaling pathways involved in cancer and neurological disorders.
Enzyme and Receptor Modulation Studies
Derivatives of 4,5,6,7-tetrahydrothiazolo[5,4-c]pyridine are prominently recognized for their potent inhibition of Factor Xa (FXa), a critical enzyme in the blood coagulation cascade. This activity has positioned the scaffold as a cornerstone in the development of modern oral anticoagulants.
Notably, 5-methyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridine-2-carboxylic acid is a key intermediate in the synthesis of Edoxaban, a direct oral anticoagulant (DOAC). pharmaffiliates.com Research has focused on optimizing this scaffold to enhance its efficacy and oral bioavailability. One study detailed the synthesis of a series of 1-(6-chloronaphthalen-2-yl)sulfonyl-4-(this compound-2-carbonyl)piperazines. nih.govresearchgate.net Within this series, compounds featuring a carbamoyl (B1232498) or N-methylcarbamoyl moiety demonstrated not only potent in vitro inhibition of FXa but also significant inhibitory activity when administered orally in rat models. nih.govresearchgate.net The introduction of the 6,7-tetrahydrothiazolo[5,4-c]pyridine group into the P4 pocket of the inhibitor was a key design element. nih.gov
| Compound | FXa Ki (nM) | Anti-FXa (Rat) IC50 (µM) | Oral Activity (Rat, 10 mg/kg) - PT (% increase) |
|---|---|---|---|
| 3c (carbamoyl derivative) | 1.5 | 0.29 | 105 |
| 3d (N-methylcarbamoyl derivative) | 0.91 | 0.20 | 114 |
The tetrahydrothiazolo[5,4-c]pyridine scaffold has also been utilized to develop selective agonists for the β3-adrenoceptor (β3-AR). Starting from trimetoquinol, a potent but nonselective β-adrenoceptor agonist, researchers replaced its catechol moiety with a 2-aminothiazole (B372263) group to create novel 2-amino-4-benzyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridine derivatives. nih.gov
While these new analogues did not show binding selectivity for β3-AR in radioligand studies, they demonstrated a high degree of selective β3-AR agonist activity in functional assays. nih.gov Structure-activity relationship studies revealed that the intact 2-amino-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridine ring is essential for this activity. N-acetylation of the 2-amino group or opening the ring structure abolished the β3-AR agonist effects, highlighting the critical role of the specific heterocyclic system in achieving functional selectivity. nih.gov
A closely related structural isomer, the thiazolo[5,4-b]pyridine scaffold, has been successfully employed to generate potent inhibitors of phosphoinositide 3-kinases (PI3Ks). mdpi.com The PI3K signaling pathway is a crucial target in cancer therapy due to its role in cell growth, proliferation, and survival.
In one study, a series of novel 2-pyridyl, 4-morpholinyl substituted thiazolo[5,4-b]pyridine analogues were designed and synthesized. mdpi.comresearchgate.net These compounds exhibited potent inhibitory activity against PI3K enzymes. The representative compound, 19a , showed extremely strong inhibition of PI3Kα with an IC50 value in the low nanomolar range. mdpi.com Further investigation of its selectivity revealed potent, nanomolar inhibition of PI3Kα, PI3Kγ, and PI3Kδ, with approximately 10-fold weaker activity against the PI3Kβ isoform. mdpi.comresearchgate.net Structure-activity relationship studies indicated that the pyridyl group attached to the core scaffold was a necessary moiety for high enzymatic potency. mdpi.comresearchgate.net
| PI3K Isoform | IC50 (nM) |
|---|---|
| PI3Kα | 3.6 |
| PI3Kβ | 34 |
| PI3Kγ | 1.8 |
| PI3Kδ | 2.5 |
The Smoothened (Smo) receptor is a key component of the Hedgehog (Hh) signaling pathway, which, when aberrantly activated in adults, is linked to numerous cancers. nih.gov Inhibition of Smo is a promising anticancer strategy. Through a scaffold morphing approach, a series of novel tetrahydrothiazolopyridine derivatives were developed as potent Smo antagonists. nih.gov
These compounds demonstrated excellent inhibition of the Hh signaling pathway, with activity comparable to or better than the FDA-approved drug Vismodegib. nih.gov Notably, select compounds from this series exhibited improved physicochemical and pharmacokinetic properties. For example, compound 30 had a lower melting point and better solubility than Vismodegib. nih.gov Furthermore, compounds 11 and 30 showed good pharmacokinetic profiles in rats, with oral bioavailabilities of 34% and 77%, respectively, supporting the potential for further development of this scaffold into improved Smo antagonists. nih.gov
The metabotropic glutamate (B1630785) 5 (mGlu5) receptor is a target for treating central nervous system disorders, including schizophrenia. nih.govnih.gov Researchers have identified dihydrothiazolopyridone derivatives, which contain the core tetrahydrothiazolo[5,4-c]pyridine structure, as a novel family of selective positive allosteric modulators (PAMs) of the mGlu5 receptor. nih.govacs.org
Starting from a high-throughput screening hit, a medicinal chemistry program led to the development of phenoxymethyl-dihydrothiazolopyridone derivatives. nih.gov These compounds potentiate the mGlu5 receptor's response to glutamate. nih.govnih.gov An optimized compound from this series, 16a , was found to reverse amphetamine-induced hyperlocomotion in rats, a preclinical model of antipsychotic activity, in a dose-dependent manner. nih.govacs.org This finding highlights the potential of the tetrahydrothiazolo[5,4-c]pyridine scaffold in developing PAMs for mGlu5 as a therapeutic strategy for neurological conditions. nih.govacs.org
11β-Hydroxysteroid Dehydrogenase Type 1 (11β-HSD1) Inhibition
Research has pointed towards tetrahydrothiazolopyridine derivatives as selective inhibitors of 11β-hydroxysteroid dehydrogenase type 1 (11β-HSD1), an enzyme implicated in the conversion of cortisone (B1669442) to the active glucocorticoid, cortisol. researchgate.net The inhibition of 11β-HSD1 is a therapeutic strategy for managing type 2 diabetes, as excess cortisol can lead to insulin (B600854) resistance and metabolic syndrome. researchgate.net
In a study focused on the metabolic stability of a tetrahydrothiazolopyridine derivative, it was identified as a selective 11β-HSD1 inhibitor. researchgate.net In mouse models, a selective inhibitor from this class, designated as A2, was found to decrease fasting blood glucose levels and improve insulin sensitivity. researchgate.net Furthermore, treatment with A2 in KK mice resulted in a decrease in skeletal muscle pSer307 IRS1 and an increase in pThr308 Akt/PKB, alongside a reduction in the expression of genes related to both lipid synthesis and breakdown. researchgate.net While the specific this compound structure was not detailed in the available literature, related thiazole derivatives have also been investigated. For instance, 2-(isopropylamino)thiazol-4(5H)-one derivatives have been synthesized and evaluated for their inhibitory activity against 11β-HSD1 and its isoform, 11β-HSD2. nih.gov One such derivative, featuring a spiro system of thiazole and cyclohexane, demonstrated the highest degree of 11β-HSD1 inhibition at 54.53% at a concentration of 10 µM, showing selectivity for this enzyme. nih.gov
c-KIT Inhibition
Derivatives of the closely related thiazolo[5,4-b]pyridine scaffold have been identified as potent inhibitors of the c-KIT proto-oncogene, a receptor tyrosine kinase. nih.govdntb.gov.uanih.govresearchgate.net Dysregulation of c-KIT is a key factor in the pathogenesis of various cancers, most notably gastrointestinal stromal tumors (GIST). nih.govresearchgate.net The development of novel c-KIT inhibitors is crucial for overcoming resistance to existing therapies like imatinib. nih.govdntb.gov.uanih.gov
In a comprehensive study, 31 novel thiazolo[5,4-b]pyridine derivatives were synthesized and evaluated for their ability to inhibit c-KIT. nih.gov One of the standout compounds, designated 6r, demonstrated significant c-KIT inhibition and effectively suppressed the proliferation of GIST-T1 cancer cells. nih.govnih.gov Notably, compound 6r was also potent against a c-KIT V560G/D816V double mutant, which is resistant to imatinib. nih.govnih.govresearchgate.net The anti-proliferative activities of several of these derivatives were assessed in c-KIT-dependent cancer cell lines, GIST-T1 and HMC1.2. nih.gov The results for selected compounds are summarized in the table below.
| Compound | GIST-T1 GI50 (µM) | HMC1.2 GI50 (µM) |
| 6r | 0.02 | 1.15 |
| 6s | 0.02 | 1.98 |
| 7c | 0.02 | 2.11 |
| Imatinib | 0.02 | 27.10 |
| Sunitinib (B231) | Not specified | 2.53 |
The data indicates that compounds 6r, 6s, and 7c have comparable activity to imatinib against GIST-T1 cells and are significantly more potent than both imatinib and sunitinib against HMC1.2 cells. nih.gov These findings underscore the potential of the thiazolopyridine scaffold in the development of new anticancer agents targeting c-KIT. nih.govresearchgate.net
Histamine (B1213489) H2-receptor Antagonism
Histamine H2-receptor antagonists are a class of drugs that inhibit the action of histamine at the H2 receptors of the parietal cells in the stomach, thereby reducing stomach acid production. drugbank.comwikipedia.orgnih.gov This makes them valuable in the treatment of conditions such as peptic ulcers and gastroesophageal reflux disease (GERD). drugbank.comwikipedia.orgnih.gov While various heterocyclic compounds have been developed as H2-receptor antagonists, a specific evaluation of this compound derivatives for this activity is not extensively documented in the available literature. However, research into analogous structures, such as pyridine derivatives, has been conducted. One study prepared derivatives of 2-amino-3-nitropyridine (B1266227) and 2-amino-3-nitro-1H-pyrid-6-one as potential H2-receptor antagonists. researchgate.net The most potent of these, 2-[(2-[(4-pyridyl)methylthio]ethylamino])-3-nitro-6-methoxypyridine, was found to be four times less active than the established H2 antagonist, cimetidine. researchgate.net
Diverse Biological Activities and Therapeutic Applications
Antimicrobial Research, including Antibacterial and Antifungal Evaluations
The emergence of drug-resistant pathogens necessitates the continuous search for new antimicrobial agents. The this compound scaffold has been explored for its potential in this area. A study focused on the synthesis of a series of 5-((aryl/heteroaryl)sulfonyl)-2-(1H-pyrrol-1-yl)-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridine derivatives, which were subsequently screened for their in-vitro antimicrobial activity. researchgate.net While the detailed results of this study are not publicly available, it highlights the active investigation into this class of compounds as antimicrobials.
Research on related thiazole and pyridine-containing structures has shown promising results. For instance, a series of new heteroaryl(aryl) thiazole derivatives demonstrated moderate antibacterial activity. nih.gov In another study, certain thiazolo[4,5-b]pyridine (B1357651) derivatives exhibited notable antifungal activity, with one compound showing a minimal inhibitory concentration (MIC) of 12.5 μg/mL against Candida albicans.
Anticancer Research and Cytotoxic Effects against Cancer Cell Lines
The potential of thiazolopyridine derivatives as anticancer agents has been a significant area of research. As detailed in section 4.2.7, thiazolo[5,4-b]pyridine derivatives have shown potent c-KIT inhibitory activity, which is a key mechanism in certain cancers. nih.govnih.govresearchgate.net
Beyond c-KIT inhibition, general cytotoxic effects of related compounds have been observed. Research has indicated that thiazolo-pyridine derivatives can induce apoptosis in human cancer cell lines, including HeLa and MCF-7, through the activation of caspase pathways. nih.gov In a study of pyrazole (B372694) derivatives of pyridine and naphthyridine, two compounds, 5j and 5k, were identified as the most active against HeLa and MCF-7 cells, respectively, with the following IC50 values: nih.gov
| Compound | Target Cell Line | IC50 (µM) |
| 5j | HeLa | 6.4 ± 0.45 |
| 5k | MCF-7 | 2.03 ± 0.23 |
Furthermore, a study on thiazolo[3,2-c]pyrimidines found that several derivatives exhibited strong to moderate cytotoxic effects against MCF-7 and HepG2/C3A carcinoma cell lines. scispace.com For example, at a concentration of 100 µM, derivatives 5d (p-chlorobenzyl substituted) and 5f (meta-trifluoromethylbenzyl substituted) showed 50% and 47% cytotoxicity against MCF-7 cells, respectively. scispace.com A tetrahydroimidazo[2',1':2,3]thiazolo[5,4-c]pyridine derivative has also been synthesized and noted for its Met inhibitory activity, another important target in cancer therapy. researchgate.net
Anti-inflammatory Investigations
The anti-inflammatory potential of thiazolopyridine derivatives has also been explored, with studies on closely related structural analogs providing valuable insights. A study on a series of 18 new thiazolo[4,5-b]pyridin-2-one derivatives, structural isomers of the core compound of interest, demonstrated considerable in vivo anti-inflammatory effects in a carrageenan-induced rat paw edema model. biointerfaceresearch.com
The anti-inflammatory activity of these compounds was compared to the standard nonsteroidal anti-inflammatory drug (NSAID), ibuprofen. Several of the synthesized compounds exhibited activity comparable to or exceeding that of ibuprofen. biointerfaceresearch.com The table below summarizes the percentage of inflammation inhibition for some of the most active compounds from this study. biointerfaceresearch.com
| Compound | Inflammation Inhibition (%) |
| 7 | 47.2 |
| 8 | 53.4 |
| 9 | 45.6 |
| Ibuprofen | 36.5 - 40.9 |
Compounds with halogen-containing substituents also showed anti-inflammatory activity in the range of 36.5% to 41.3%. biointerfaceresearch.com Additionally, pyridine- and thiazole-based hydrazides have been evaluated for their in vitro anti-inflammatory activity by measuring the inhibition of protein denaturation, with some compounds showing promising results. nih.gov
Neuropharmacology and Neuroprotective Effects
Derivatives of the this compound scaffold have been a subject of investigation for their potential effects on the central nervous system, including neuroprotective properties. Research has suggested that compounds with similar structures may offer protection against neuronal damage. For instance, certain thiazolo-pyridine derivatives have been found to significantly reduce neuronal cell death induced by oxidative stress in in vitro neuronal cultures, indicating potential therapeutic applications in neurodegenerative diseases like Alzheimer's and Parkinson's.
The exploration of thio analogues of gamma-aminobutyric acid (GABA) agonists has provided insights into the potential for these compounds to interact with CNS targets. For example, thio-THIP (4,5,6,7-tetrahydroisothiazolo[5,4-c]pyridin-3-ol), an analogue of the GABA agonist THIP, was found to be a weak GABA agonist. nih.gov While not a direct derivative of the core compound , this research highlights the neuroactive potential of related heterocyclic structures. Furthermore, studies on such analogues have suggested that the introduction of a sulfur atom may influence the ability of these compounds to cross the blood-brain barrier. nih.gov
Anti-ulcerogenic and Anti-secretory Activities
The therapeutic potential of this compound derivatives has been extended to the field of gastroenterology, with specific attention to their anti-ulcerogenic and anti-secretory properties. A notable discovery in this area involves urea (B33335) derivatives of 2-guanidino-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridine. These compounds have demonstrated a strong inhibitory effect on both stress- and ASA-induced gastric ulcers. researchgate.net
In addition to their protective effects against ulcer formation, these derivatives also exhibit significant anti-secretory activity by inhibiting basal gastric secretion. researchgate.net Further mechanistic studies on spontaneously beating guinea pig atria revealed that these compounds act as inhibitors of the histamine H2-receptor, a key target in the regulation of gastric acid secretion. researchgate.net The structural requirements for this activity have been investigated, indicating that a pyridine nitrogen with an available lone pair of electrons and a primary or secondary thioamide group are crucial for potent inhibition. nih.gov
Studies on Metabolic Syndrome Pathophysiology
Metabolic syndrome is a cluster of conditions that increase the risk of heart disease, stroke, and type 2 diabetes. nih.gov Research into novel therapeutic agents for this complex disorder has led to the investigation of this compound derivatives. Specifically, new tetrahydrothioazolo[5,4-c]pyridine (THTP) compounds have been developed and shown to possess significant inhibitory activity against 11β-hydroxysteroid dehydrogenase type 1 (11β-HSD1). researchgate.net
The enzyme 11β-HSD1 is highly expressed in adipose tissue, liver, and brain, where it converts inactive cortisone to active cortisol. researchgate.net The inhibition of this enzyme is a promising strategy for treating glucocorticoid-associated diseases, including obesity and diabetes, which are key components of metabolic syndrome. researchgate.net These novel THTP derivatives have demonstrated anti-obesity activity in C57BL/6J mice, highlighting their potential as therapeutic agents for managing metabolic syndrome. researchgate.net
Mechanism of Action Elucidation and Target Interaction Studies
Investigations into Molecular Target Binding Affinity
The biological activities of this compound derivatives are underpinned by their interactions with specific molecular targets. A significant area of research has been the investigation of their binding affinity to various enzymes and receptors. For example, derivatives of this scaffold have been explored as inhibitors of factor Xa, a critical enzyme in the blood coagulation cascade. The binding of these compounds to the active site of factor Xa prevents its enzymatic activity, thereby producing an anticoagulant effect.
In the context of neurodegenerative diseases, derivatives of tetrahydrothiazolo[5,4-c]pyridine have been shown to inhibit PARK7 (also known as DJ-1), a protein implicated in Parkinson's disease. The inhibitory mechanism involves the covalent modification of a cysteine residue in the active site of PARK7. Furthermore, the thiazolo[5,4-b]pyridine scaffold has been utilized to develop potent inhibitors of c-KIT, a receptor tyrosine kinase involved in various cancers, with some derivatives showing efficacy against imatinib-resistant mutants. nih.gov
| Derivative Class | Molecular Target | Therapeutic Area |
|---|---|---|
| Thiazolo-pyridine derivatives | Factor Xa | Anticoagulation |
| Tetrahydrothiazolo[5,4-c]pyridine derivatives | PARK7 (DJ-1) | Neurodegenerative Diseases |
| Thiazolo[5,4-b]pyridine derivatives | c-KIT | Oncology |
Modulation of Key Biological Processes (e.g., cell proliferation, apoptosis)
The this compound core is a key feature in compounds designed to modulate fundamental biological processes such as cell proliferation and apoptosis, particularly in the context of cancer. Research has demonstrated that thiazolo-pyridine derivatives can inhibit the proliferation of various cancer cell lines.
The anti-cancer effects of these compounds are often mediated through the induction of apoptosis, or programmed cell death. In vitro studies have shown that certain derivatives can trigger apoptosis in human cancer cell lines, including HeLa and MCF-7. The underlying mechanism for this pro-apoptotic activity involves the activation of caspase pathways, which are central to the execution of the apoptotic process. For instance, the treatment of A549 lung cancer cells with a specific thiazolo[5,4-d]pyrimidine (B3050601) derivative led to an increase in the sub-G1 population, a hallmark of apoptosis. nih.gov Further evidence from western blotting has confirmed the apoptosis-inducing activity of these compounds through the cleavage of PARP-1 and inhibition of procaspase-3. nih.gov
| Compound Class | Biological Process | Mechanism | Cell Lines |
|---|---|---|---|
| Thiazolo-pyridine derivatives | Inhibition of Cell Proliferation | Not specified | Various cancer cell lines |
| Thiazolo-pyridine derivatives | Induction of Apoptosis | Activation of caspase pathways | HeLa, MCF-7 |
| Thiazolo[5,4-d]pyrimidine derivatives | Induction of Apoptosis | Increase in sub-G1 population, cleavage of PARP-1, inhibition of procaspase-3 | A549, HL-60 |
Enzymatic Activity Inhibition and Receptor Signaling Modulation
Derivatives of this compound have been shown to exert their biological effects through the inhibition of specific enzymes and the modulation of receptor signaling pathways. As previously mentioned, these compounds have been identified as inhibitors of enzymes such as factor Xa and PARK7. The inhibition of factor Xa by these derivatives disrupts the coagulation cascade, while the inhibition of PARK7 has implications for neuroprotective strategies.
In addition to enzyme inhibition, these compounds can also modulate receptor signaling. For example, certain urea derivatives of 2-guanidino-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridine have been found to act as inhibitors of the histamine H2-receptor, which plays a crucial role in gastric acid secretion. researchgate.net The thiazolo[5,4-b]pyridine scaffold has also been instrumental in the development of inhibitors for various kinases, including PI3K, ITK, BCR-ABL, RAF, and VEGFR2, demonstrating the versatility of this chemical framework in targeting different signaling pathways. nih.gov
Structure Activity Relationship Sar and Structure Property Relationship Spr Studies
Impact of Substituent Modifications on Biological Activity and Selectivity
The biological activity and selectivity of the 4,5,6,7-tetrahydrothiazolo[5,4-c]pyridine core are highly sensitive to the nature and position of its substituents. A wide array of functional groups, including amines, amides, ethers, carbamates, ureas, and anilines, have been well-tolerated on this scaffold, leading to the development of potent bioactive compounds.
For instance, in the pursuit of Factor Xa (fXa) inhibitors, modifications at the 2-position of the tetrahydrothiazolo[5,4-c]pyridine ring have proven to be a fruitful strategy. The introduction of a 2-carboxylic acid derivative enhances anticoagulant activity by facilitating binding to the fXa active site. ambeed.com Conversely, a 2-bromo analogue serves as a versatile synthetic handle for further diversification through cross-coupling reactions. ambeed.com
In a series of 1-(6-chloronaphthalen-2-yl)sulfonyl-4-(this compound-2-carbonyl)piperazines, the introduction of a carbamoyl (B1232498) or N-methylcarbamoyl moiety at a specific position resulted in potent in vitro inhibitory activity against fXa and coagulation.
Furthermore, structure-activity relationship (SAR) studies on derivatives targeting the Hedgehog (Hh) signaling pathway have shown that propionamide (B166681) and 4-hydroxy-piperidine substituents on the tetrahydrothiazolo[5,4-c]pyridine core yield potent inhibitors.
The following table summarizes the impact of various substituents on the biological activity of this compound derivatives:
| Target | Substituent Position | Substituent | Effect on Activity |
| Factor Xa | 2 | Carboxylic acid | Enhanced anticoagulant activity ambeed.com |
| Factor Xa | - | Carbamoyl or N-methylcarbamoyl | Potent inhibitory activity |
| Hedgehog Pathway | - | Propionamide | Potent inhibition |
| Hedgehog Pathway | - | 4-hydroxy-piperidine | Potent inhibition |
| Beta3-Adrenoceptor | 2-amino | N-acetylation | Abolished agonist activity researchgate.net |
Conformational Analysis and its Influence on Bioactivity
The three-dimensional conformation of this compound derivatives plays a pivotal role in their biological activity. The inherent flexibility of the tetrahydro-pyridine ring allows the molecule to adopt various conformations, but specific, often rigidified, conformations are typically required for optimal interaction with a biological target.
A noteworthy example is the development of a non-amidine Factor Xa inhibitor incorporating the 5-methyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridine (B1588877) moiety. X-ray crystallography and molecular dynamics simulations have been employed to understand how the puckering of the ring system affects target binding. ambeed.com These studies revealed that a restricted conformation of the tetrahydrothiazolo[5,4-c]pyridine ring is crucial for its affinity to the S4 subsite of Factor Xa. This constrained conformation is stabilized by a novel intramolecular S-O close contact, highlighting the importance of subtle conformational effects on bioactivity. The energy profile of the molecule is influenced by both electrostatic S-O affinity and N-O repulsion.
Role of Specific Moieties on Pharmacological Properties
The incorporation of specific chemical moieties onto the this compound scaffold can dramatically influence its pharmacological properties, including potency, selectivity, and pharmacokinetic profile.
Sulfonylamide: The sulfonylamide group has been successfully incorporated into this compound derivatives to create potent enzyme inhibitors. For example, a series of 5-((aryl/heteroaryl)sulfonyl)-2-(1H-pyrrol-1-yl)-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridine compounds have been synthesized and evaluated for their antimicrobial activity. The sulfonamide moiety in these derivatives is crucial for their biological effects.
Pyrazole (B372694): The pyrazole moiety has been utilized in the design of Factor Xa inhibitors. Optimization of a pyrazole core substitution in conjunction with the 5-methyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridine as an S4 binding element has led to the discovery of highly potent and selective inhibitors.
Importance of the Intact Tetrahydrothiazolo[5,4-C]pyridine Ring System for Activity
The integrity of the fused this compound ring system is often essential for the biological activity of its derivatives. Disruption of this bicyclic core through ring opening or significant alteration typically leads to a substantial loss of potency.
This principle is clearly demonstrated in a study of novel selective beta3-adrenoceptor agonists. The 2-amino-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridine derivatives exhibited significant and selective agonist activity. However, this activity was completely abolished upon N-acetylation of the 2-amino group or by ring opening of the thiazole (B1198619) moiety. researchgate.net This finding underscores that the intact bicyclic scaffold is a critical pharmacophoric element for interaction with the beta3-adrenoceptor.
Analysis of Non-Bonded Interactions in Ligand-Target Recognition
Non-bonded interactions are the primary driving forces for the recognition and binding of this compound-based ligands to their biological targets. These interactions include hydrogen bonds, van der Waals forces, and electrostatic interactions.
In the context of Factor Xa inhibition, X-ray crystal structures have provided a detailed picture of the binding mode. The 5-methyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridine moiety of one inhibitor was observed to bind to the S4 subsite of the enzyme. A key non-bonded interaction identified in this study was a novel intramolecular S-O close contact. Computational ab initio energy calculations suggested that conformers with the closest S-O proximity were the most stable. This stability was attributed to a combination of electrostatic attraction between the sulfur and oxygen atoms and repulsion between the nitrogen and oxygen atoms. This intramolecular interaction helps to pre-organize the ligand into a bioactive conformation that is favorable for binding to the S4 pocket of Factor Xa.
Computational Chemistry and Molecular Modeling in Research
Molecular Docking Studies for Ligand-Target Interactions
Molecular docking is a computational technique used to predict the preferred orientation of a ligand when bound to a target protein. For derivatives of 4,5,6,7-tetrahydrothiazolo[5,4-c]pyridine, docking studies have been crucial in elucidating their binding mechanism as FXa inhibitors. nih.govresearchgate.net These studies reveal that the tetrahydrothiazolopyridine moiety plays a fundamental role in anchoring the inhibitor within the active site of the FXa protein.
Research on FXa inhibitors demonstrates that the active site is characterized by distinct subpockets (S1, S2, S3, S4), and effective inhibition relies on the ligand making favorable interactions within these pockets. The this compound core, when incorporated into larger molecules like Edoxaban, typically orients itself to interact with the S1 and S4 pockets. nih.gov
Docking analyses of these inhibitor-protein complexes consistently show specific key interactions:
S1 Pocket: This deep, negatively charged pocket accommodates charged moieties. The basic nitrogen of the tetrahydrothiazolopyridine ring can engage in crucial electrostatic or hydrogen bond interactions with the side chain of Asp189 at the bottom of the S1 pocket.
S4 Pocket: This pocket is a broader, more hydrophobic region. Aromatic or hydrophobic groups attached to the core scaffold can occupy this pocket, forming van der Waals and hydrophobic interactions with residues such as Tyr99, Phe174, and Trp215. nih.gov
The binding energy, a key output of docking simulations, indicates the affinity of the ligand for the target. Lower binding energies suggest a more stable complex. For example, docking studies of various inhibitors with FXa have reported binding energies in the range of -7 to -10 kcal/mol, indicating strong affinity. researchgate.net
Table 1: Key Ligand-Target Interactions for Tetrahydrothiazolopyridine-Based FXa Inhibitors
| Protein Pocket | Key Amino Acid Residues | Type of Interaction | Contributing Moiety on Ligand |
|---|---|---|---|
| S1 Pocket | Asp189, Ser195 | Hydrogen Bonding, Electrostatic | Nitrogen atoms of the thiazolopyridine core |
| S4 Pocket | Tyr99, Phe174, Trp215 | Hydrophobic, π-π Stacking | Substituents on the core scaffold |
| Catalytic Triad | Ser195, His57, Asp102 | Hydrogen Bonding | Amide or carbonyl groups of the inhibitor |
Ab Initio Energy Calculations and Conformational Stability Analysis
Ab initio (from first principles) quantum chemistry methods, such as Density Functional Theory (DFT), are used to study the electronic structure and energy of molecules without prior experimental data. These calculations are vital for determining the most stable three-dimensional conformations of a molecule and understanding its intrinsic reactivity. mdpi.com
For this compound, the tetrahydropyridine (B1245486) ring is not planar and can adopt several conformations, such as chair, boat, and twist-boat forms. Conformational stability analysis using DFT can calculate the relative energies of these different shapes to identify the lowest energy (most stable) conformer. This information is critical because the biological activity of a molecule is often dependent on it adopting a specific low-energy conformation to fit into a protein's binding site.
A key parameter derived from these calculations is the HOMO-LUMO energy gap (ΔE). The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are the frontier orbitals involved in chemical reactions.
A small HOMO-LUMO gap indicates that a molecule is more reactive and polarizable. mdpi.comjmchemsci.com
A large HOMO-LUMO gap suggests higher kinetic stability and lower chemical reactivity. jmchemsci.com
Computational studies on similar heterocyclic systems often report HOMO-LUMO gaps in the range of 1.0 to 5.0 eV. mdpi.comjmchemsci.com This analysis helps predict the molecule's stability and its potential to engage in charge-transfer interactions with biological targets.
Table 2: Theoretical Parameters from DFT Calculations
| Parameter | Significance | Typical Application |
|---|---|---|
| Conformational Energy | Determines the most stable 3D shape of the molecule. | Predicting the bioactive conformation for docking studies. |
| HOMO Energy | Energy of the outermost electrons; relates to electron-donating ability. | Assessing susceptibility to electrophilic attack. |
| LUMO Energy | Energy of the lowest empty orbital; relates to electron-accepting ability. | Assessing susceptibility to nucleophilic attack. |
| HOMO-LUMO Gap (ΔE) | Indicates chemical reactivity and kinetic stability. mdpi.com | Predicting molecular stability and electronic transitions. |
Mulliken Population Analysis for Electrostatic Interactions
Mulliken population analysis is a method used in computational chemistry to estimate the partial atomic charges on the atoms within a molecule. mdpi.com This analysis provides a quantitative picture of the electron distribution and is essential for understanding electrostatic interactions, which are a primary driving force in ligand-protein binding. By identifying electron-rich (negative) and electron-poor (positive) centers, researchers can predict how a ligand will interact with the electrostatic field of a protein's active site.
For this compound, the heteroatoms (nitrogen and sulfur) introduce significant polarity. A Mulliken analysis would be expected to show:
Negative charges concentrated on the electronegative nitrogen and sulfur atoms. These atoms act as hydrogen bond acceptors or can interact favorably with positively charged regions of the target protein.
Positive charges on the adjacent carbon and hydrogen atoms.
This charge distribution is critical for the compound's role as an FXa inhibitor scaffold. The calculated electrostatic potential map can guide the design of derivatives that have complementary electrostatic properties to the target's active site, thereby enhancing binding affinity. researchgate.net
Table 3: Conceptual Mulliken Atomic Charges for the this compound Scaffold
| Atom/Region | Expected Partial Charge | Role in Electrostatic Interactions |
|---|---|---|
| Thiazole (B1198619) Nitrogen | Negative | Hydrogen bond acceptor. |
| Thiazole Sulfur | Slightly Negative/Neutral | Can participate in van der Waals or weak polar interactions. |
| Tetrahydropyridine Nitrogen | Negative | Key hydrogen bond acceptor/donor (when protonated). |
| Aromatic CH Groups | Slightly Positive | Can interact with electron-rich areas of the binding site. |
Molecular Dynamics Simulations for Binding Mode Assessment
While molecular docking provides a static snapshot of the binding pose, molecular dynamics (MD) simulations offer a dynamic view, simulating the movements of the ligand and protein over time. plos.org MD simulations are used to assess the stability of the docked complex and to refine the understanding of the binding mode. nih.govnih.gov
In the context of this compound derivatives as FXa inhibitors, MD simulations have been used to validate the binding poses predicted by docking. nih.govresearchgate.net The simulation starts with the docked complex, which is then solvated in a water box, and the motions of all atoms are calculated over a period typically ranging from nanoseconds to microseconds.
Key metrics from MD simulations include:
Root Mean Square Deviation (RMSD): This measures the average deviation of the protein backbone or ligand atoms from their initial position over time. A low and stable RMSD value indicates that the complex is stable and does not undergo significant conformational changes. researchgate.net
Root Mean Square Fluctuation (RMSF): This analyzes the fluctuation of individual amino acid residues. High RMSF values in certain regions of the protein can indicate flexibility, which may be important for ligand binding. researchgate.net
Hydrogen Bond Analysis: This tracks the formation and breaking of hydrogen bonds between the ligand and protein throughout the simulation, confirming which interactions are most persistent and crucial for stable binding.
MD simulations of Edoxaban bound to FXa have confirmed that the tetrahydrothiazolopyridine core remains securely anchored in the active site, maintaining its key hydrogen bonding and hydrophobic interactions throughout the simulation period. nih.govnih.gov This dynamic stability is a hallmark of potent inhibitors.
Table 4: Typical Parameters and Findings from MD Simulations
| Parameter | Description | Indication of a Stable Complex |
|---|---|---|
| Simulation Time | The duration of the simulation (e.g., 100 ns). researchgate.net | Longer times provide more confidence in the stability assessment. |
| RMSD of Protein | Average change in the protein's backbone structure. | Low values (e.g., < 3 Å) that plateau over time. researchgate.net |
| RMSD of Ligand | Average change in the ligand's position relative to the protein. | Low values, indicating the ligand does not dissociate from the binding pocket. |
| Hydrogen Bond Occupancy | The percentage of time a specific hydrogen bond is maintained. | High occupancy (>50%) for key interactions. |
Future Directions and Emerging Research Avenues
Development of Novel Therapeutic Agents based on the Tetrahydrothiazolo[5,4-C]pyridine Scaffold
The inherent versatility of the 4,5,6,7-tetrahydrothiazolo[5,4-c]pyridine scaffold continues to drive the development of new therapeutic agents. This core structure is a key component in the synthesis of various pharmaceuticals, most notably as a precursor for anticoagulants like Edoxaban. Future research is focused on leveraging this scaffold to design next-generation drugs with improved efficacy, selectivity, and pharmacokinetic profiles.
One of the most promising areas is in oncology. Researchers have successfully developed potent and selective inhibitors of Cyclin-dependent kinase 9 (CDK9) using a novel tetrahydrothiazolopyridine-based pyrimidine (B1678525) scaffold. acs.org One such inhibitor, compound 8e , demonstrated significant enzyme inhibitory activity (IC₅₀ = 5.5 nM) and potent in vivo antitumor activity in xenograft mouse models. acs.org These findings highlight the potential of this scaffold in developing targeted cancer therapies. acs.org
Beyond oncology, the scaffold is being explored for its antimicrobial properties. The development of new antibiotics is a critical global health priority, and the unique structural features of tetrahydrothiazolo[5,4-c]pyridine derivatives make them attractive candidates for novel antibacterial and antifungal agents.
Furthermore, derivatives are being investigated for applications in neuropharmacology, with some compounds showing potential for modulating glutamate (B1630785) receptors, which could be relevant for treating neurodegenerative diseases. The table below summarizes key therapeutic areas and the corresponding research focus for this scaffold.
| Therapeutic Area | Research Focus | Key Findings |
| Oncology | Development of selective kinase inhibitors (e.g., CDK9) | Discovery of potent inhibitors with significant in vivo antitumor activity. acs.org |
| Thrombosis | Synthesis of Factor Xa inhibitors | The scaffold is a key intermediate for the anticoagulant drug Edoxaban. |
| Infectious Diseases | Exploration of antimicrobial properties | Derivatives are being studied for potential antibacterial and antifungal activities. |
| Neuropharmacology | Modulation of neurotransmitter receptors | Early research suggests potential in developing treatments for neurological disorders. |
Exploration of New Biological Targets and Disease Pathways
A significant future direction involves identifying and validating new biological targets for ligands based on the this compound scaffold. While established targets like Factor Xa and CDK9 have proven fruitful, the structural diversity achievable with this core suggests it can be adapted to interact with a much broader range of proteins. acs.orgnewdrugapprovals.org
Current research has expanded to other kinases, such as c-Met, a receptor tyrosine kinase implicated in various cancers. A related tetrahydro-pyrazolo[4,3-c]pyridine scaffold has yielded potent c-Met inhibitors, suggesting that the tetrahydrothiazolo[5,4-c]pyridine core could also be effective against this target. nih.gov The table below indicates some of the key biological targets being explored.
| Biological Target | Associated Disease Pathway | Therapeutic Potential |
| Factor Xa | Blood Coagulation Cascade | Anticoagulation, Prevention of Thromboembolic Events. newdrugapprovals.org |
| CDK9 | Cell Cycle Regulation, Transcription | Cancer Therapy. acs.org |
| c-Met Kinase | Signal Transduction, Cell Proliferation, Angiogenesis | Cancer Therapy. nih.gov |
| DNA Gyrase | Bacterial DNA Replication | Antibacterial Agents. researchgate.net |
The exploration extends to disease pathways beyond cancer and coagulation. For instance, the scaffold's potential in neuropharmacology opens up avenues to target receptors and enzymes involved in conditions like Alzheimer's and Parkinson's disease. Identifying these new target-ligand interactions will be crucial for unlocking the full therapeutic potential of this chemical class.
Advancements in Synthetic Methodologies for Enhanced Efficiency and Diversity
Innovations in synthetic organic chemistry are pivotal for advancing the drug discovery process. For the this compound scaffold, future research will focus on developing more efficient, scalable, and environmentally friendly synthetic routes.
Other emerging strategies include the development of multicomponent, one-pot reactions. These methods offer a streamlined approach to constructing the fused heterocyclic system, reducing the number of synthetic steps, minimizing waste, and facilitating the rapid generation of diverse compound libraries for screening. dmed.org.ua For example, an environmentally friendly multicomponent method using magnesium oxide as a catalyst has been developed for the synthesis of related thiazolo[4,5-b]pyridine (B1357651) derivatives. dmed.org.ua Such advancements are critical for both large-scale industrial production and the exploratory synthesis of novel analogs.
Integration of Advanced Computational Approaches in Drug Design
Computational tools are becoming indispensable in modern drug discovery, and their application to the this compound scaffold is a rapidly growing area. In silico techniques such as molecular docking, molecular dynamics simulations, and pharmacophore modeling are being used to accelerate the design and optimization of new therapeutic agents. nih.govresearchgate.netnih.govresearchgate.net
For instance, computer-aided drug design was instrumental in identifying a lead compound based on a related pyrazolo[4,3-c]pyridine structure, which led to the development of potent c-Met inhibitors. nih.gov Similarly, molecular docking studies have been used to predict the binding modes of thiazole-pyridine derivatives with targets like DNA gyrase and to rationalize their antimicrobial activity. researchgate.netnih.gov
These computational approaches allow researchers to:
Screen large virtual libraries of compounds to identify promising candidates for synthesis. malariaworld.org
Predict binding affinities and understand key molecular interactions between a ligand and its target protein.
Optimize lead compounds by suggesting structural modifications to improve potency and selectivity.
Assess ADMET (absorption, distribution, metabolism, excretion, and toxicity) properties in the early stages of drug design. nih.gov
The integration of these advanced computational methods with traditional synthetic and biological workflows is expected to significantly shorten the timeline and reduce the costs associated with bringing new drugs based on this scaffold to the clinic.
Potential for Applications Beyond Medicinal Chemistry
While the primary focus of research on the this compound scaffold has been in medicinal chemistry, its unique chemical properties suggest potential applications in other fields. The core structure can serve as a versatile building block in the synthesis of complex organic molecules and specialty chemicals.
One of the most significant potential applications is in the agrochemical industry . Pyridine-containing compounds are already a cornerstone of modern pesticides due to their high efficiency and low toxicity. agropages.com Derivatives of methylpyridine are used to produce a new generation of agrochemical products. agropages.com Given this precedent, the tetrahydrothiazolo[5,4-c]pyridine scaffold could be explored for the development of novel herbicides, fungicides, or insecticides.
Furthermore, pyridine (B92270) derivatives like 2-chloro-6-trichloromethyl pyridine (CTC) are used as nitrogen fertilizer synergists, which inhibit the nitrification of ammonia (B1221849) in the soil, prolonging the effectiveness of the fertilizer and reducing environmental runoff. agropages.com This opens an intriguing possibility for developing specialized tetrahydrothiazolo[5,4-c]pyridine derivatives for agricultural applications aimed at improving crop yields and sustainability. The scaffold's utility as a synthetic intermediate also points to its potential use in materials science for the creation of novel polymers or functional materials.
Q & A
Basic: What are the key synthetic routes for 4,5,6,7-tetrahydrothiazolo[5,4-c]pyridine and its derivatives in medicinal chemistry?
Methodological Answer:
The synthesis typically involves cyclization strategies using thiourea derivatives and α,β-unsaturated ketones. For example, 5-methyl-substituted derivatives (e.g., 5-methyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridine) are synthesized via a two-step process: (1) condensation of 4-piperidone with thiourea under acidic conditions, followed by (2) alkylation or functionalization of the thiazole ring. Optimization of reaction conditions (e.g., solvent, temperature, and catalysts) is critical to avoid side products like over-alkylated species .
Basic: How is the structural characterization of this compound and its derivatives performed?
Methodological Answer:
Characterization employs:
- NMR spectroscopy : - and -NMR confirm ring saturation and substituent positions (e.g., methyl groups at C5).
- X-ray crystallography : Resolves absolute stereochemistry in complexes, such as its role in Factor Xa inhibitor binding pockets .
- Mass spectrometry : Validates molecular weight and fragmentation patterns, especially for hydrochloride salts (e.g., 5-methyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridine-2-carboxylic acid hydrochloride, CAS 720720-96-7) .
Advanced: How do structural modifications influence binding affinity to biological targets like Factor Xa or histamine H3 receptors?
Methodological Answer:
- Factor Xa inhibition : Substituents at the 2-position (e.g., carboxylic acid groups) enhance binding via interactions with the S4 pocket. Conformational rigidity from the thiazolo-pyridine scaffold improves selectivity over serine proteases like thrombin .
- Histamine H3 receptor (H3R) : Methylation at C5 (e.g., 5-methyl derivatives) reduces steric hindrance, increasing affinity (Ki = 23.48 nM for compound 63 vs. >10,000 nM for unsubstituted analogs). However, over-rigidification (e.g., fused rings) diminishes activity due to restricted conformational flexibility .
Advanced: How can researchers resolve discrepancies between computational docking predictions and experimental binding data?
Methodological Answer:
- Molecular dynamics (MD) simulations : Analyze ligand-protein interactions over time to identify transient binding modes not captured in static models.
- Crystallographic validation : Co-crystallize the compound with target proteins (e.g., Factor Xa) to verify predicted binding poses. For example, Haginoya et al. (2004) used X-ray structures to explain why non-amidine inhibitors retain activity despite computational predictions favoring amidine groups .
- Free-energy perturbation (FEP) : Quantify the thermodynamic impact of substituent changes (e.g., methyl vs. ethyl groups) to refine predictive models .
Basic: What are the primary applications of this scaffold in drug discovery?
Methodological Answer:
- Anticoagulants : The 5-methyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridine-2-carboxylate moiety is a critical S4-binding element in Edoxaban, a direct oral Factor Xa inhibitor .
- Central nervous system (CNS) agents : Derivatives are explored as H3R antagonists for treating cognitive disorders, though optimization of blood-brain barrier permeability remains challenging .
Advanced: How to address low synthetic yields in large-scale preparations of derivatives?
Methodological Answer:
- Microwave-assisted synthesis : Reduces reaction time and improves yield for cyclization steps (e.g., from 45% to 72% in thiazole ring formation) .
- Flow chemistry : Enables precise control of exothermic reactions (e.g., alkylation steps) to minimize byproducts .
- Salt formation : Hydrochloride salts (e.g., CAS 720720-96-7) enhance crystallinity and purity during purification .
Advanced: What strategies mitigate off-target effects in preclinical studies?
Methodological Answer:
- Selectivity profiling : Screen against panels of related enzymes (e.g., thrombin, trypsin) to identify structural features causing cross-reactivity.
- Metabolic stability assays : Incorporate deuterium at metabolically labile positions (e.g., methyl groups) without altering binding kinetics .
- Cryo-EM studies : Resolve binding modes in complex with off-target proteins to guide rational redesign .
Basic: What analytical techniques are used to assess purity and stability?
Methodological Answer:
- HPLC-MS : Quantifies impurities (e.g., oxidation products) in derivatives like 2-bromo-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridine hydrochloride (CAS 365996-07-2) .
- Thermogravimetric analysis (TGA) : Evaluates thermal stability, critical for storage conditions (e.g., 2-8°C for hygroscopic salts) .
Advanced: How does solvent choice impact conformational dynamics in structure-activity studies?
Methodological Answer:
- Polar aprotic solvents (e.g., DMSO) : Stabilize zwitterionic forms of carboxylate derivatives, altering docking predictions.
- Water content : Modulates hydrogen-bonding networks in crystallography buffers, as seen in Factor Xa inhibitor co-crystals .
Advanced: What computational tools predict the pharmacokinetic properties of novel derivatives?
Methodological Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
